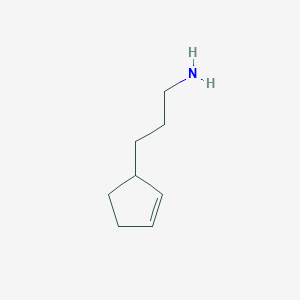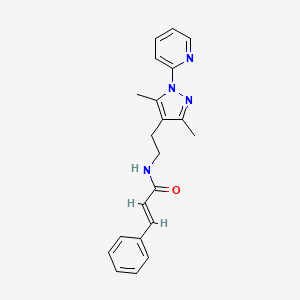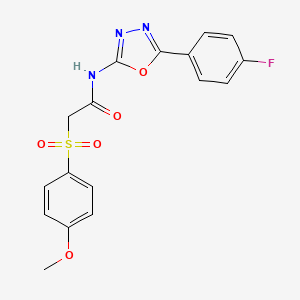![molecular formula C11H15ClFN3O3S B2387740 2-[N-(2-methylpropyl)6-chloro-5-fluoropyridine-3-sulfonamido]acetamide CAS No. 1808487-18-4](/img/structure/B2387740.png)
2-[N-(2-methylpropyl)6-chloro-5-fluoropyridine-3-sulfonamido]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[N-(2-methylpropyl)6-chloro-5-fluoropyridine-3-sulfonamido]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
Mecanismo De Acción
The mechanism of action of 2-[N-(2-methylpropyl)6-chloro-5-fluoropyridine-3-sulfonamido]acetamide involves its ability to bind to specific target proteins and inhibit their activity. This compound has been shown to bind to the active site of carbonic anhydrase and matrix metalloproteinases, thereby preventing their enzymatic activity. Additionally, this compound has been shown to have a fluorescent property, which makes it useful for imaging applications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are related to its inhibitory activity against certain enzymes. Carbonic anhydrase is involved in the regulation of acid-base balance in the body, and inhibition of this enzyme can lead to a decrease in acid production. Matrix metalloproteinases are involved in various physiological processes, including tissue remodeling and wound healing, and inhibition of these enzymes can lead to a decrease in their activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[N-(2-methylpropyl)6-chloro-5-fluoropyridine-3-sulfonamido]acetamide in lab experiments include its potent inhibitory activity against certain enzymes and its fluorescent property, which makes it useful for imaging applications. However, the limitations of using this compound include its potential toxicity and the need for specific conditions for its synthesis and use.
Direcciones Futuras
There are several future directions for the study of 2-[N-(2-methylpropyl)6-chloro-5-fluoropyridine-3-sulfonamido]acetamide. One direction is to explore its potential applications in the development of new drugs for the treatment of various diseases, including cancer and inflammatory disorders. Another direction is to study its mechanism of action in more detail, including its interactions with specific target proteins. Additionally, further research is needed to explore the potential toxicity and safety of this compound in vivo.
Métodos De Síntesis
The synthesis of 2-[N-(2-methylpropyl)6-chloro-5-fluoropyridine-3-sulfonamido]acetamide involves a series of chemical reactions. The starting material for the synthesis is 2-amino-5-chloro-6-fluoropyridine-3-sulfonic acid, which is reacted with isobutyl chloroformate and triethylamine to form the corresponding N-isobutyl carbamate derivative. This derivative is then reacted with 2-bromoacetic acid to obtain the final product, this compound.
Aplicaciones Científicas De Investigación
2-[N-(2-methylpropyl)6-chloro-5-fluoropyridine-3-sulfonamido]acetamide has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and molecular biology. It has been shown to have potent inhibitory activity against certain enzymes, such as carbonic anhydrase and matrix metalloproteinases, which are involved in various physiological and pathological processes. Additionally, this compound has been studied for its potential use as a fluorescent probe for imaging applications.
Propiedades
IUPAC Name |
2-[(6-chloro-5-fluoropyridin-3-yl)sulfonyl-(2-methylpropyl)amino]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClFN3O3S/c1-7(2)5-16(6-10(14)17)20(18,19)8-3-9(13)11(12)15-4-8/h3-4,7H,5-6H2,1-2H3,(H2,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWAAAQSXYUDJGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(=O)N)S(=O)(=O)C1=CC(=C(N=C1)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Indol-2-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2387662.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2387663.png)
![N-[(5-bromothien-2-yl)methyl]-N-ethylamine](/img/structure/B2387664.png)


![2-(4-ethoxyphenyl)-5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2387669.png)
![2-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)oxy)benzo[d]oxazole](/img/structure/B2387672.png)


![ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2387675.png)
![6-(3,5-Dimethyl-1,2-oxazol-4-yl)spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2387676.png)
